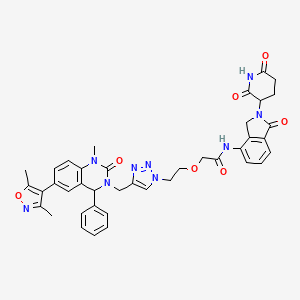

PROTAC BRD4 Degrader-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H39N9O7 |

|---|---|

分子量 |

757.8 g/mol |

IUPAC名 |

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52) |

InChIキー |

LSXNGBATZZFCNR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |

製品の起源 |

United States |

Foundational & Exploratory

PROTAC BRD4 Degrader-2: A Technical Guide to Cereblon-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-2, focusing on its mechanism of action involving the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the biochemical and cellular activities of this PROTAC, provides step-by-step experimental protocols for its characterization, and illustrates the key molecular pathways and experimental workflows.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. This compound is a chemical probe designed to specifically target BRD4, a member of the BET family of proteins that are critical readers of epigenetic marks and key regulators of gene transcription. Overexpression or dysregulation of BRD4 is implicated in the pathology of numerous cancers and inflammatory diseases.

This compound functions by simultaneously binding to BRD4 and the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.

Mechanism of Action and E3 Ligase Recruitment

The core mechanism of this compound is the formation of a ternary complex between BRD4, the PROTAC molecule, and the CRBN E3 ligase. This complex then co-opts the cellular ubiquitination machinery to degrade BRD4.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The E3 ligase recruited by this compound is the Cullin 4-RING Ligase complex with Cereblon as the substrate receptor (CRL4-CRBN). The key components of this complex are:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.

-

Ring-Box Protein 1 (RBX1 or ROC1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to CUL4.

-

Cereblon (CRBN): The substrate receptor that directly binds to the PROTAC and subsequently the target protein.

Signaling Pathway of BRD4 Degradation

The following diagram illustrates the catalytic cycle of BRD4 degradation induced by this compound.

Data Presentation

Quantitative data for this compound and a representative, well-characterized CRBN-recruiting BRD4 degrader, dBET6, are summarized below for comparative analysis.

Note: Specific DC50 and Dmax values for this compound are not publicly available. Data for dBET6 is provided as a representative example of a potent CRBN-recruiting BRD4 degrader.

| Parameter | This compound | dBET6 (Representative) |

| Target Protein | BRD4 | BRD4 |

| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |

| Binding Affinity (IC50, BRD4 BD1) | 14.2 nM[1] | Not specified |

| Degradation Potency (DC50) | Not Available | 6 nM (in HEK293T cells, 3h treatment) |

| Maximum Degradation (Dmax) | Not Available | >97% (in HEK293T cells, 3h treatment) |

| Anti-proliferative Activity (IC50) | 1.83 µM (in THP-1 cells)[1] | Not specified |

| BET Selectivity | Not Available | Degrades BRD2, BRD3, and BRD4 |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the BRD4-PROTAC-CRBN ternary complex in a homogeneous, no-wash format.

References

In Vitro Characterization of PROTAC BRD4 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC BRD4 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Quantitative Data Summary

The following table summarizes the available in vitro quantitative data for this compound.

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (IC50) | 14.2 nM[1][2][3][4][5] | BRD4 BD1 | Represents the concentration of the degrader required to inhibit 50% of the binding to the first bromodomain (BD1) of BRD4. |

| Cell Growth Inhibition (IC50) | 1.83 µM | THP-1 | Represents the concentration of the degrader required to inhibit the growth of the THP-1 human monocytic cell line by 50%. |

| Degradation (DC50) | Not Available | - | The concentration required to induce 50% degradation of BRD4 is not publicly available. |

| Maximum Degradation (Dmax) | Not Available | - | The maximum level of BRD4 degradation achievable with this PROTAC is not publicly available. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. While specific protocols for this compound are not publicly available, these representative protocols for similar assays are presented as a guide.

BRD4 Binding Affinity Assay (AlphaScreen)

This protocol outlines a method to determine the binding affinity of a PROTAC to the BRD4 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.

Materials:

-

His-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel chelate (Ni-NTA) Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (serially diluted)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the His-tagged BRD4-BD1 protein and the biotinylated histone H4 peptide.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Add the Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to the wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as the PROTAC competes with the biotinylated peptide for binding to BRD4-BD1.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

BRD4 Degradation Assay (Western Blot)

This protocol describes a method to quantify the degradation of endogenous BRD4 protein in cells treated with a PROTAC degrader.

Materials:

-

Human cancer cell line (e.g., THP-1, HeLa)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control.

-

Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol details a method to assess the effect of the PROTAC degrader on cell viability.

Materials:

-

Human cancer cell line (e.g., THP-1)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

DMSO (vehicle control)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere or stabilize for 24 hours.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

BRD4 Signaling Pathway

The following diagram illustrates the central role of BRD4 in gene transcription and key downstream signaling pathways.

Caption: Simplified BRD4 signaling pathway in the nucleus, leading to gene transcription.

PROTAC In Vitro Characterization Workflow

This diagram outlines the logical flow of experiments for the in vitro characterization of a PROTAC degrader.

Caption: Experimental workflow for in vitro characterization of a PROTAC degrader.

References

PROTAC BRD4 Degrader-2 binding affinity and selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on a specific degrader, PROTAC BRD4 Degrader-2, a compound designed to target Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator, making it a compelling target in oncology and other diseases. This document provides a comprehensive overview of the available binding affinity and selectivity data for this compound, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.

This compound has been identified as compound 17 in the publication by Zhang F, et al., in Bioorganic & Medicinal Chemistry, 2020.[1][2][3] This degrader is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon with a dihydroquinazolinone-based inhibitor of BRD4.[1][2][3]

Binding Affinity and Cellular Activity of this compound (Compound 17)

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive binding data for the second bromodomain (BD2) and detailed degradation data (DC50, Dmax) are not publicly available in the reviewed literature. The primary publication focuses on a related compound (compound 21) for degradation analysis.[3]

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (IC50) | BRD4 (BD1) | 14.2 nM | [4] |

| Antiproliferative Activity (IC50) | THP-1 cell line | 1.83 ± 0.016 µM | [3][4] |

Selectivity Profile

A comprehensive selectivity profile of this compound against other BET family members (BRD2, BRD3) and the broader proteome is not available in the public domain. The development of selective BRD4 degraders is a key challenge, as many BRD4 inhibitors also bind to the highly homologous bromodomains of BRD2 and BRD3.[5] Achieving selective degradation can lead to a more targeted therapeutic effect and potentially reduced off-target toxicities.[5] While some PROTACs have demonstrated preferential degradation of BRD4 over BRD2 and BRD3, specific quantitative data for this compound is not provided in the available literature.[5][6]

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

This compound functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.

References

- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] This document provides detailed protocols for the in vitro cellular evaluation of PROTAC BRD4 Degrader-2, a molecule designed to target the epigenetic reader protein BRD4 for degradation.[3] Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes such as c-MYC.[2][4][5] By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream target genes and inhibition of cancer cell proliferation.[4][5][6] These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in relevant cell culture models.

Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[1][4] this compound operates by forming a ternary complex between BRD4 and the E3 ligase, which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4.[2] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, resulting in a reduction of BRD4 protein levels and subsequent downstream effects.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various PROTAC BRD4 degraders in different cancer cell lines. This data is provided for comparative purposes.

Table 1: Degradation Potency (DC50) of BRD4 Degraders

| Compound | Cell Line | DC50 (nM) | Duration of Treatment (h) |

| QCA570 | Bladder Cancer Cell Lines (5637, T24, UM-UC-3, J82, EJ-1) | ~1 | 9 |

| dBET1 | HEK293 | Not specified, but dose-dependent degradation observed | 4 |

DC50 is the concentration required to induce 50% of the maximal protein degradation.

Table 2: Anti-proliferative Activity (IC50) of BRD4 Degraders

| Compound | Cell Line | IC50 (µM) |

| This compound (Compound 17) | THP-1 | 1.83 ± 0.016 |

| dBET6 | HepG2 | 0.02332 |

IC50 is the concentration required to inhibit 50% of cell growth.

Experimental Protocols

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Xenograft Models for PROTAC BRD4 Degrader Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins rather than just inhibiting their function.[1][2] BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, is a key transcriptional regulator involved in the expression of oncogenes like c-MYC.[3][4] Its role in cancer cell proliferation and survival makes it a prime target for therapeutic intervention.[3][5] PROTACs that target BRD4, such as ARV-771 and dBET1, have shown significant promise by inducing BRD4 degradation, leading to more profound and durable anti-tumor effects compared to traditional inhibitors.[6][7][8]

In vivo xenograft models are indispensable for evaluating the preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of BRD4 PROTAC degraders.[9][10] These models, typically involving the implantation of human cancer cells into immunodeficient mice, allow for the assessment of a degrader's ability to inhibit tumor growth and degrade the target protein in a complex biological system.[9][11][12] This document provides detailed protocols and application notes for conducting such studies, using well-characterized BRD4 degraders as examples.

Key Signaling Pathway: BRD4 and c-MYC Regulation

BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers.[3] A key downstream target of BRD4 is the MYC oncogene. By recruiting the positive transcription elongation factor b (P-TEFb), BRD4 facilitates the transcription of MYC.[5] A BRD4 PROTAC degrader hijacks the cell's ubiquitin-proteasome system. It forms a ternary complex between BRD4 and an E3 ubiquitin ligase (like VHL or Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] The depletion of BRD4 protein results in the suppression of MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][13][14]

Experimental Workflow for In Vivo Xenograft Studies

The overall process for evaluating a BRD4 PROTAC degrader in a xenograft model involves several sequential stages, from initial cell culture to final data analysis. This workflow ensures a systematic and reproducible study.

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., 22Rv1 for prostate cancer, MV4-11 for AML)

-

Appropriate cell culture media and supplements

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[11]

-

Sterile PBS and/or Matrigel

-

Syringes (1 mL) with 25-27 gauge needles

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Calipers

Procedure:

-

Cell Culture: Culture cells in their recommended media until they reach 80-90% confluency in the logarithmic growth phase.[15]

-

Cell Harvesting: Wash cells with PBS, detach them using trypsin (for adherent cells), and neutralize. Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.[15][16]

-

Cell Counting: Determine cell viability (e.g., via trypan blue exclusion) and adjust the concentration to 1-5 x 10⁷ cells/mL.[15] Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.[16]

-

Injection: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[15][16]

-

Monitoring: Monitor the animals regularly for tumor growth. Begin caliper measurements once tumors are palpable (approx. 50-150 mm³).[15][17] Tumor volume is typically calculated using the formula: Volume = (Length × Width²)/2 .[15]

-

Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[6][12]

Protocol 2: PROTAC Administration and Efficacy Monitoring

Materials:

-

PROTAC BRD4 Degrader-2 (or exemplar like ARV-771, dBET1)

-

Vehicle solution (formulation depends on PROTAC solubility, e.g., DMSO/Tween 80/Saline)[18]

-

Dosing syringes and needles

-

Calipers and analytical balance

Procedure:

-

Dosing Preparation: Prepare the PROTAC degrader in the appropriate vehicle at the desired concentration.

-

Administration: Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., subcutaneous, intraperitoneal, or oral). Dosing schedules can vary (e.g., once daily, intermittent).[6][13]

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.[11]

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.[15]

-

Efficacy Calculation: Tumor Growth Inhibition (TGI) is a common metric. It can be calculated as: TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] × 100% .[19]

Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot

This protocol is for assessing BRD4 and c-MYC protein levels in harvested tumor tissue.

Materials:

-

Harvested tumor tissue (snap-frozen)

-

RIPA lysis buffer with protease and phosphatase inhibitors[20]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes[21]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[22]

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)[20]

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[20] Centrifuge the lysate at high speed at 4°C and collect the supernatant.[20]

-

Quantification: Determine protein concentration using a BCA assay.[20]

-

Electrophoresis: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[20][21]

-

Transfer: Transfer the separated proteins from the gel to a membrane.[21][23]

-

Blocking & Incubation: Block the membrane for 1 hour at room temperature.[24] Incubate with primary antibodies overnight at 4°C.[22]

-

Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Imaging: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Quantify band intensity using appropriate software.

Quantitative Data Summary

The following tables summarize representative data from in vivo xenograft studies of BRD4 PROTAC degraders.

Table 1: In Vivo Efficacy of BRD4 PROTAC Degraders in Xenograft Models

| Compound | Xenograft Model (Cell Line) | Mouse Strain | Dose & Schedule | TGI (%) / Regression | Reference |

|---|---|---|---|---|---|

| ARV-771 | 22Rv1 (Prostate Cancer) | Nu/Nu | 30 mg/kg, SC, QD | Tumor Regression | [6][13] |

| ARV-771 | VCaP (Prostate Cancer) | CB17 SCID | 50 mg/kg, SC, Q3D | >100% (Regression) | [13][25] |

| dBET1 | MV4-11 (AML) | NSG | 50 mg/kg, IP, QD | Significant TGI | [7][26] |

| MZ1 | NB4 (AML) | Nude | 25 mg/kg, IP, QOD | Significant TGI |[1] |

TGI = Tumor Growth Inhibition; SC = Subcutaneous; IP = Intraperitoneal; QD = Once Daily; Q3D = Every 3 Days; QOD = Every Other Day.

Table 2: Pharmacodynamic Effects of BRD4 PROTAC Degraders in Tumor Tissue

| Compound | Xenograft Model (Cell Line) | Time Point | BRD4 Degradation (%) | c-MYC Suppression (%) | Reference |

|---|---|---|---|---|---|

| ARV-771 | 22Rv1 (Prostate Cancer) | 3 Days (10 mg/kg) | ~75% | ~50% | [13] |

| ARV-771 | VCaP (Prostate Cancer) | 8h post last dose | ~57% | ~88% | [25] |

| dBET1 | MV4-11 (AML) | 4h post single dose | >90% | >90% |[7] |

Data are estimations based on published Western Blots and IHC. Degradation/suppression is relative to vehicle-treated controls.

Disclaimer: These protocols provide a general framework. Specific details such as cell numbers, drug formulation, dosing schedules, and endpoint criteria should be optimized for each specific cell line and PROTAC compound. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DRUG DEVELOPMENT. Phthalimide conj ... | Article | H1 Connect [archive.connect.h1.co]

- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yeasenbio.com [yeasenbio.com]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 17. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROTAC BRD4 Degrader-21 | Epigenetic Reader Domain | 2503036-46-0 | Invivochem [invivochem.com]

- 19. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein extraction and western blot (mouse tissues) [protocols.io]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. medium.com [medium.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for PROTAC BRD4 Degrader-2 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo dosage and administration data for a compound explicitly named "PROTAC BRD4 Degrader-2" is not publicly available in the reviewed literature. The following application notes and protocols are representative examples based on published studies of other PROTAC-based BRD4 degraders in mice. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific molecule and experimental model.

Introduction to PROTAC BRD4 Degraders

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][5] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a potentially more potent and durable therapeutic effect.[1][3][4]

BRD4 (Bromodomain-containing protein 4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[6] Its dysregulation is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[6][7] PROTAC-mediated degradation of BRD4 offers a promising strategy to target these pathologies.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Note: Quantitative PCR Analysis of BRD4 Target Genes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers.[2][3][5] BRD4 is particularly known for its involvement in the transcription of key oncogenes, such as c-MYC, and is a promising therapeutic target in various cancers.[1][5][6][7] Consequently, accurately quantifying the expression levels of BRD4 target genes is essential for understanding its biological functions and for the development of novel therapeutics, including BET inhibitors.[1][7]

This application note provides a detailed protocol for the analysis of BRD4 target gene expression using quantitative Polymerase Chain Reaction (qPCR).[8][9] It covers cell culture and treatment, RNA extraction, cDNA synthesis, qPCR, and data analysis, offering a comprehensive guide for researchers in this field.

Key BRD4 Target Genes

BRD4 regulates a wide array of genes involved in cell cycle progression, apoptosis, and signal transduction.[6] The specific set of target genes can vary depending on the cell type and context. Some well-established BRD4 target genes include:

| Gene Symbol | Function |

| MYC | Proto-oncogene, transcription factor involved in cell proliferation and growth.[7] |

| BCL2 | Anti-apoptotic protein. |

| FOSL1 | Component of the AP-1 transcription factor, involved in cell proliferation and differentiation. |

| CCND1 | Cyclin D1, a key regulator of the cell cycle. |

| JAG1 | Ligand for the Notch signaling pathway, involved in cell fate decisions.[2][3] |

| IKZF1/3 | Ikaros family zinc finger proteins, transcription factors in hematopoietic development.[5] |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative PCR analysis of BRD4 target genes.

Caption: Experimental workflow for qPCR analysis of BRD4 target genes.

Detailed Protocols

Materials and Reagents

-

Cell culture medium and supplements

-

BRD4 inhibitor (e.g., JQ1) and vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Nuclease-free water

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or probe-based)[8]

-

Forward and reverse primers for target and reference genes

-

qPCR-compatible plates and seals

Protocol 1: Cell Culture and Treatment

-

Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the desired concentrations of a BRD4 inhibitor (e.g., JQ1) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Protocol 2: Total RNA Extraction

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the wells using the lysis buffer provided with your RNA extraction kit.

-

Follow the manufacturer's instructions for the chosen RNA extraction method (e.g., phenol-chloroform extraction or column-based purification).

-

Elute the RNA in nuclease-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

(Optional but recommended) Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: Reverse Transcription (cDNA Synthesis)

-

Synthesize cDNA from an equal amount of total RNA for all samples (e.g., 1 µg) using a reverse transcription kit.

-

Follow the manufacturer's protocol, which typically involves mixing the RNA template with reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or a mix of both.

-

Perform the reverse transcription reaction in a thermal cycler with the recommended temperature and time settings.[10]

-

The resulting cDNA can be stored at -20°C until use.

Protocol 4: Quantitative PCR (qPCR)

-

Prepare a qPCR master mix containing the qPCR reagent (e.g., SYBR Green Master Mix), forward and reverse primers for a specific gene, and nuclease-free water.

-

Dilute the cDNA template with nuclease-free water (e.g., 1:5 or 1:10 dilution) to minimize the effect of potential inhibitors from the reverse transcription reaction.

-

Add the diluted cDNA to the qPCR master mix in a qPCR plate.

-

Run each sample in triplicate to ensure technical reproducibility.

-

Include a no-template control (NTC) for each primer set to check for contamination.

-

Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[6][10]

Primer Design and Validation

-

Design primers with a melting temperature (Tm) of approximately 60°C.

-

Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

Data Analysis

The most common method for analyzing relative gene expression is the delta-delta Cq (ΔΔCq) method.[11]

-

Normalization to a Reference Gene:

-

Select one or more stable reference genes (e.g., GAPDH, ACTB, TBP) that are not affected by the experimental conditions.

-

Calculate the delta Cq (ΔCq) for each sample: ΔCq = Cq (target gene) - Cq (reference gene)

-

-

Normalization to the Control Group:

-

Calculate the average ΔCq for the control group (e.g., vehicle-treated samples).

-

Calculate the delta-delta Cq (ΔΔCq) for each treated sample: ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)

-

-

Calculate Relative Gene Expression (Fold Change):

-

The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCq

-

Data Presentation

The results of the qPCR analysis can be presented in a table and visualized using bar graphs.

Table 1: Relative Expression of BRD4 Target Genes upon JQ1 Treatment

| Target Gene | Treatment | Average Cq | ΔCq | ΔΔCq | Fold Change |

| MYC | Vehicle | 22.5 | 4.5 | 0.0 | 1.00 |

| JQ1 (1 µM) | 24.8 | 6.8 | 2.3 | 0.20 | |

| JAG1 | Vehicle | 25.1 | 7.1 | 0.0 | 1.00 |

| JQ1 (1 µM) | 26.9 | 8.9 | 1.8 | 0.29 | |

| GAPDH | Vehicle | 18.0 | - | - | - |

| (Reference) | JQ1 (1 µM) | 18.0 | - | - | - |

BRD4 Signaling Pathway

BRD4 exerts its function by binding to acetylated chromatin and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. This mechanism is central to the expression of its target genes.

Caption: BRD4 signaling pathway leading to target gene transcription.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Cq values | Low template concentration | Increase the amount of starting RNA for cDNA synthesis. |

| Inefficient primers | Redesign and validate primers. | |

| No amplification | Poor RNA quality | Ensure RNA has an A260/A280 ratio of ~2.0 and is not degraded. |

| qPCR inhibitors | Dilute the cDNA template. | |

| High variability in replicates | Pipetting errors | Use a master mix and ensure accurate pipetting. |

| Poorly mixed reagents | Vortex and centrifuge all reagents before use. | |

| Amplification in NTC | Contamination | Use nuclease-free water and dedicated pipettes. Decontaminate work surfaces. |

Conclusion

Quantitative PCR is a robust and sensitive method for analyzing the expression of BRD4 target genes.[12][13] This application note provides a comprehensive protocol, from experimental design to data analysis, to aid researchers in accurately quantifying changes in gene expression following modulation of BRD4 activity. Careful attention to experimental detail, particularly RNA quality and primer validation, is crucial for obtaining reliable and reproducible results.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BRD4 - Wikipedia [en.wikipedia.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. pcrbio.com [pcrbio.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]

- 12. bio-rad.com [bio-rad.com]

- 13. avys.omu.edu.tr [avys.omu.edu.tr]

Application Note: Cell Viability Assays for Efficacy Determination of PROTAC BRD4 Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[2][3] A PROTAC consists of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[2]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical regulator of gene expression and is frequently implicated in cancer and other diseases.[5] As such, BRD4 has become a prime target for PROTAC-mediated degradation.[6][7] Evaluating the efficacy of these BRD4 degraders is crucial, and cell viability assays are a cornerstone of this process. These assays measure the overall health of a cell population following treatment and provide quantitative data on a degrader's ability to induce cell death, thereby serving as a key indicator of its therapeutic potential.

Mechanism of Action: BRD4 PROTAC Degrader

BRD4-targeting PROTACs induce cell death by mediating the degradation of the BRD4 protein. The process begins with the PROTAC molecule simultaneously binding to BRD4 and an E3 ligase (commonly Cereblon or VHL), forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The depletion of BRD4 disrupts the expression of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis (programmed cell death).[5][8]

Caption: Mechanism of PROTAC-mediated BRD4 degradation and subsequent apoptosis.

Overview of Common Cell Viability Assays

Several assays can be employed to measure the impact of BRD4 degraders on cell viability. The choice of assay depends on factors such as the experimental throughput, desired sensitivity, and the specific cellular process being interrogated. The most common methods rely on measuring metabolic activity or ATP levels, which are indicative of a viable cell population.

| Assay | Principle | Detection Method | Advantages | Disadvantages |

| MTT / CCK-8 | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[9][10] | Colorimetric (Absorbance) | Cost-effective, well-established. | Endpoint assay, requires solubilization step (MTT), potential compound interference.[9] |

| CellTiter-Glo® | Quantifies ATP, indicating the presence of metabolically active cells.[11] Luciferase reaction produces light. | Luminescent | High sensitivity, simple "add-mix-measure" protocol, suitable for HTS.[11] | Endpoint assay, requires a luminometer, signal can be temperature-sensitive.[12] |

| RealTime-Glo™ | A pro-substrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, producing a continuous luminescent signal.[13][14] | Luminescent | Real-time, kinetic measurement; non-lytic, allowing for multiplexing with other assays.[14][15] | Requires a luminometer with environmental control for kinetic reads, higher cost. |

General Experimental Workflow

The evaluation of a PROTAC BRD4 degrader's effect on cell viability typically follows a standardized workflow, from cell culture preparation to data analysis.

Caption: Standard workflow for a cell viability assay to determine PROTAC efficacy.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Complete culture medium

-

96-well flat-bottom plates

-

PROTAC BRD4 Degrader stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[10][16]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570-590 nm).[9]

Procedure:

-

Cell Seeding: Harvest and count cells. Dilute cells to the desired density (e.g., 3,000-5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[17] Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the PROTAC BRD4 Degrader in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.[18]

-

MTT Addition: Add 10-15 µL of MTT stock solution to each well.[18][19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[17][19]

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][16]

-

Data Acquisition: Read the absorbance at 570 nm or 590 nm using a microplate reader.[9][10]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent "glow-type" signal.[11]

Materials:

-

Cells of interest

-

Complete culture medium

-

Opaque-walled 96- or 384-well plates (white plates are recommended for luminescence).[20]

-

PROTAC BRD4 Degrader stock solution (in DMSO)

-

CellTiter-Glo® Reagent (Promega).[11]

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[11][12]

-

Cell Seeding: Seed cells (100 µL for 96-well plates, 25 µL for 384-well plates) into opaque-walled multiwell plates.[21] Include control wells with medium only for background measurement.[11] Incubate overnight.

-

Compound Treatment: Add the desired concentrations of the PROTAC BRD4 Degrader to the wells.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]

-

Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11][21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[11] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12][21] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][21]

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

Protocol 3: RealTime-Glo™ MT Cell Viability Assay

This assay measures cell viability kinetically by quantifying the reducing potential of viable cells in real-time.[13]

Materials:

-

Cells of interest

-

Complete culture medium

-

Opaque-walled 96- or 384-well plates

-

PROTAC BRD4 Degrader stock solution (in DMSO)

-

RealTime-Glo™ MT Cell Viability Assay reagents (Promega), including MT Cell Viability Substrate and NanoLuc® Enzyme.[13]

-

Luminometer (preferably with environmental controls for kinetic reads).[15]

Procedure:

-

Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the substrate and enzyme in culture medium according to the manufacturer's protocol.

-

Assay Setup (Simultaneous Plating and Dosing): a. Prepare cell suspensions containing the 2X RealTime-Glo™ Reagent. b. Prepare serial dilutions of the PROTAC BRD4 Degrader at a 2X concentration in culture medium. c. Dispense 50 µL of the 2X compound dilutions into the wells. d. Add 50 µL of the cell suspension/reagent mix to each well.

-

Data Acquisition: Place the plate in a luminometer set to 37°C (and 5% CO₂ if available).[15] Read luminescence at various time points (e.g., every hour for 72 hours) to monitor cell viability kinetically.[15]

Data Presentation and Interpretation

The primary output of a cell viability assay is the determination of the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the degrader required to reduce cell viability by 50%. This value is a key measure of the compound's potency.

Data Analysis Steps:

-

Subtract the average background reading (medium-only wells) from all other readings.

-

Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control (DMSO-treated) wells.

-

Plot the percent viability against the log of the degrader concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to calculate the IC₅₀ value.

Example Quantitative Data for BRD4 Degraders:

The table below summarizes efficacy data for various PROTAC BRD4 degraders from published studies. DC₅₀ refers to the concentration required to degrade 50% of the target protein, while IC₅₀ refers to the concentration for 50% inhibition of proliferation.

| Degrader | Cell Line | Assay Type | Incubation Time | Result (IC₅₀ / DC₅₀) | Reference |

| QCA570 | Multiple Bladder Cancer Lines | CCK-8 | 9 hours | DC₅₀: ~1 nM | [5][17] |

| PROTAC BRD4 Degrader-6 | BxPC3 (Pancreatic Cancer) | Not Specified | 72 hours | IC₅₀: 0.165 µM | [8] |

| dBET6 | HepG2 (Liver Cancer) | Western Blot | 8 hours | DC₅₀: 23.32 nM | [23] |

| dBET6 | MDA-MB-231 (Breast Cancer) | TR-FRET | 5 hours | Dose-dependent BRD4 decrease | [6] |

| MZ1 | MV4;11 (Leukemia) | CellTiter-Glo | Not Specified | Measurable cell death at 100 nM | [24] |

| [I] | HCC1806 / HCC1937 (Breast Cancer) | Not Specified | 48 hours | Near complete BRD4 depletion | [7] |

References

- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. labhoo.com [labhoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. ch.promega.com [ch.promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]

- 14. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 18. texaschildrens.org [texaschildrens.org]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. biorxiv.org [biorxiv.org]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. reactionbiology.com [reactionbiology.com]

- 24. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Immunofluorescence Staining for BRD4 Localization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb) complex, to gene promoters and enhancers.[3][4][5][6] Its involvement in fundamental cellular processes, including cell cycle progression, and its dysregulation in various diseases, particularly cancer, have made it a prominent therapeutic target.[3][7]

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of proteins like BRD4 within cells.[8][9] This method provides crucial insights into the protein's function, its response to stimuli, and its potential redistribution following treatment with therapeutic agents like BET inhibitors. These application notes provide a detailed protocol for the immunofluorescent staining of BRD4, guidelines for quantitative analysis, and troubleshooting advice.

Principle of BRD4 Function and Localization

BRD4 is predominantly a nuclear protein, where it associates with chromatin.[10] It contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated histones, particularly on H3 and H4 tails.[2][11] This interaction is crucial for its role in transcription. The long isoform of BRD4 also possesses a C-terminal domain that recruits the P-TEFb complex, which then phosphorylates RNA Polymerase II to promote transcriptional elongation.[5][11]

Under various conditions, BRD4 localization can be dynamic. It remains associated with condensed chromosomes during mitosis, a phenomenon referred to as "mitotic bookmarking," which is thought to facilitate the rapid reactivation of gene expression in the subsequent G1 phase.[2] In cancer cells, BRD4 is often found at super-enhancers of key oncogenes like MYC.[12] Treatment with BET inhibitors, such as JQ1, or degraders (PROTACs) can displace BRD4 from chromatin, leading to its degradation and a reduction in nuclear signal intensity.[12][13]

Key Signaling Pathways Involving BRD4

BRD4 is a central node in several signaling pathways critical for cell growth, proliferation, and dissemination. Understanding these pathways is essential for interpreting localization data.

Caption: BRD4-mediated transcriptional activation workflow.

Caption: BRD4/Jagged1/Notch1 signaling pathway in breast cancer.[14][15]

Detailed Protocol for BRD4 Immunofluorescence

This protocol is a general guideline and may require optimization for specific cell lines or tissues.

Materials and Reagents

-

Cell Culture: Cells of interest grown on glass coverslips in a multi-well plate.

-

Primary Antibody: A validated anti-BRD4 antibody (e.g., Rabbit polyclonal or monoclonal).[5][16][17][18]

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

-

Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

-

Permeabilization Buffer: 0.2-0.3% Triton X-100 in PBS.[12][19]

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.[12][20]

-

Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS.[20]

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.[21]

-

Mounting Medium: Anti-fade mounting medium.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

Experimental Workflow Diagram

Caption: Standard workflow for BRD4 immunofluorescence staining.

Step-by-Step Protocol

-

Cell Preparation:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.

-

If applicable, treat cells with compounds of interest (e.g., BET inhibitors, signaling pathway modulators) for the desired duration.

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with 1X PBS for 5 minutes each.[12][20]

-

Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (typically 1:500 to 1:1000).

-

Add the nuclear counterstain (e.g., DAPI at 1 µg/mL) to the secondary antibody solution.

-

Incubate for 1 hour at room temperature, protected from light.[12]

-

-

Final Washes and Mounting:

-

Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

-

Briefly rinse with deionized water.

-

Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.

-

Seal the edges with clear nail polish and allow to dry.

-

Store slides at 4°C, protected from light, until imaging.

-

Data Interpretation and Quantitative Analysis

Qualitative analysis involves observing the subcellular localization of the BRD4 signal (e.g., nuclear, cytoplasmic, condensed chromosomes). Quantitative analysis is crucial for obtaining objective, reproducible data.[8]

Common Quantitative Metrics:

-

Nuclear Fluorescence Intensity: The mean fluorescence intensity of the BRD4 signal within the DAPI-defined nuclear area.

-

Number of Foci/Puncta: BRD4 often localizes to distinct nuclear foci or puncta.[22] Image analysis software can be used to count the number and size of these foci per nucleus.[12]

-

Colocalization Analysis: If co-staining with another protein, Pearson's or Manders' coefficients can be calculated to determine the degree of spatial overlap.[22]

Example Quantitative Data Summary

| Experimental Condition | Cell Line | Quantitative Measure | Result | Reference |

| Control (DMSO) | LS174t | Nuclear BRD4 Signal | Strong nuclear signal | [13] |

| dBET1 (PROTAC) Treatment (2h) | LS174t | Nuclear BRD4 Signal | Strong reduction in nuclear signal intensity | [13] |

| MZ1 (PROTAC) Treatment (2h) | LS174t | Nuclear BRD4 Signal | Strong reduction in nuclear signal intensity | [13] |

| Control siRNA | U2OS | Average Number of BRD4 Foci per Cell | ~35 | [22] |

| PIP5KA knockdown (decreased PIP2) | U2OS | Average Number of BRD4 Foci per Cell | Significant decrease (~20) | [22] |

| SHIP2 knockdown (increased PIP2) | U2OS | Average Number of BRD4 Foci per Cell | Significant increase (~50) | [22] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | Antibody Concentration: Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration.[23][24] |

| Inefficient Permeabilization: Antibody cannot access the nuclear BRD4 epitope. | Increase Triton X-100 concentration slightly (e.g., to 0.5%) or extend permeabilization time.[25] | |

| Low Protein Expression: The target cell line expresses low levels of BRD4. | Confirm BRD4 expression by Western Blot. Use a positive control cell line known to express BRD4.[25][26] | |

| Photobleaching: Fluorophore has been quenched due to excessive light exposure. | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium.[26][27] | |

| High Background | Insufficient Blocking: Non-specific binding of antibodies. | Increase blocking time to 60-90 minutes. Ensure the blocking serum matches the secondary antibody host species.[23][27] |

| Antibody Concentration Too High: Primary or secondary antibody is too concentrated. | Reduce antibody concentrations; perform a titration to find the optimal signal-to-noise ratio.[23][25] | |

| Inadequate Washing: Unbound antibodies remain on the sample. | Increase the number and/or duration of wash steps.[23][25] | |

| Autofluorescence: Cells or tissues have endogenous fluorescence. | View an unstained control slide. Use fresh fixative solutions. If necessary, treat with a quenching agent like 0.1% Sudan Black.[27] | |

| Non-specific Staining | Primary Antibody Specificity: Antibody may cross-react with other proteins. | Use a highly validated antibody. Include a negative control (e.g., isotype control or cells with BRD4 knockdown) to confirm specificity.[23] |

| Fixation Artifacts: Fixation may alter protein conformation or cause aggregation. | Try a different fixation method (e.g., methanol fixation), although PFA is standard for nuclear proteins. Reduce fixation time.[23] |

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. BRD4 Antibody [ABIN7145812] - for Human ELISA, IF [antibodies-online.com]

- 7. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. BRD4 Antibodies | Antibodies.com [antibodies.com]

- 17. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]

- 18. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 21. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ibidi.com [ibidi.com]

- 24. hycultbiotech.com [hycultbiotech.com]

- 25. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 26. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 27. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

Application Notes and Protocols for CRISPR-Cas9 Screening with PROTAC BRD4 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for identifying genes that modulate cellular responses to therapeutic agents. When combined with Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs that induce targeted protein degradation, this technology can uncover mechanisms of drug sensitivity and resistance. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 loss-of-function screen to identify genes that influence the efficacy of PROTAC BRD4 Degrader-2, a potent and selective degrader of the bromodomain and extraterminal domain (BET) protein BRD4.

BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-MYC, making it a prime target in oncology.[1] PROTACs that target BRD4, such as the conceptual "this compound," function by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Understanding the genetic landscape that influences cellular response to BRD4 degradation is crucial for patient stratification, predicting therapeutic outcomes, and developing effective combination therapies.

Data Presentation

Table 1: Representative Quantitative Data from a CRISPR Screen with a BRD4 Degrader

| Gene Symbol | Phenotype | Log2 Fold Change (Treated vs. Control) | p-value | Reference |

| Resistance Hits | ||||

| CUL4B | Resistance | 3.5 | <0.001 | [3] |

| DCAF11 | Resistance | 3.2 | <0.001 | [3] |

| Sensitivity Hits | ||||

| ATP2C1 | Sensitivity | -2.8 | <0.01 | [4] |

| TMEM165 | Sensitivity | -2.5 | <0.01 | [4] |

Note: This table presents hypothetical yet representative data based on published CRISPR screens with BRD4 inhibitors and degraders. The specific values for "this compound" would need to be determined experimentally.

Signaling Pathways and Mechanisms

BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the master oncogene c-MYC.

Caption: BRD4-mediated transcriptional activation of c-MYC.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule with one end binding to BRD4 and the other to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated degradation of BRD4.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for a pooled, negative selection CRISPR-Cas9 screen to identify genes whose knockout confers resistance to this compound.

Materials:

-

Human cancer cell line of interest (e.g., MDA-MB-231, a triple-negative breast cancer cell line)[5][6]

-

Lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast)[7]

-

Pooled lentiviral sgRNA library (e.g., Brunello)[7]

-

This compound

-

Lentivirus packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, pMD2.G)

-

HEK293T cells for lentivirus production

-

Polybrene or other transduction reagent

-

Puromycin or other selection antibiotic

-

Genomic DNA extraction kit

-

PCR reagents for sgRNA amplification

-

Next-generation sequencing (NGS) platform

Workflow Diagram:

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Procedure:

-

Generation of Cas9-Expressing Stable Cell Line:

-

Produce lentivirus encoding Cas9 in HEK293T cells using packaging plasmids.

-

Transduce the target cancer cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

-

Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin for lentiCas9-Blast).[7]

-

Validate Cas9 expression and activity via Western blot and a functional assay (e.g., targeting a non-essential gene and measuring knockout efficiency).

-

-

Lentiviral sgRNA Library Transduction:

-

Produce the pooled sgRNA lentiviral library in HEK293T cells.

-

Titer the viral library on the Cas9-expressing target cells.

-

Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.

-

-

Antibiotic Selection and Initial Cell Harvest:

-

Select transduced cells with the appropriate antibiotic (e.g., puromycin).

-

After selection, harvest a population of cells to serve as the "Time 0" or initial reference sample.[7]

-

-

Cell Culture and Treatment:

-

Expand the remaining cells and then split them into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.

-

The concentration of the PROTAC should be predetermined to cause significant but not complete cell death (e.g., IC50-IC80).

-

Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity (at least 500 cells per sgRNA).

-

-

Genomic DNA Extraction and sgRNA Sequencing:

-

Harvest the surviving cells from both the control and treated populations.

-

Extract genomic DNA from the "Time 0", control, and treated cell pellets.

-

Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

-

Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each sgRNA in each sample.

-

-

Data Analysis:

-

Align sequencing reads to a reference file of the sgRNA library to obtain read counts for each sgRNA.

-

Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the PROTAC-treated population compared to the control population.

-

Genes targeted by multiple enriched sgRNAs are considered potential resistance hits.

-

Cell Viability Assay for Hit Validation

This protocol is for validating the effect of candidate gene knockout on sensitivity to this compound.

Materials:

-

Cas9-expressing cells

-

sgRNAs targeting candidate genes and non-targeting control sgRNAs

-

Lentiviral vectors for individual sgRNA expression

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Generate Knockout Cell Lines:

-

Individually transduce Cas9-expressing cells with lentiviruses carrying sgRNAs for each candidate hit gene and a non-targeting control.

-

Select for transduced cells and expand the populations.

-

Confirm gene knockout by Western blot or Sanger sequencing of the target locus.

-

-

Cell Seeding and Treatment:

-

Seed the knockout and control cell lines into 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Cell Viability Measurement:

-

Incubate the plates for 72-96 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control for each cell line.

-

Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

A significant increase in the IC50 for a knockout cell line compared to the control indicates that the knocked-out gene is a sensitizer to the PROTAC (i.e., its loss confers resistance). Conversely, a decrease in IC50 suggests the gene's loss confers sensitivity.

-

Conclusion

The combination of CRISPR-Cas9 screening with the targeted protein degrader, this compound, provides a powerful platform for elucidating the genetic determinants of drug response. The protocols outlined in this document offer a comprehensive guide for researchers to identify and validate genes that modulate cellular sensitivity to BRD4 degradation. The insights gained from such screens can accelerate the development of more effective cancer therapies and personalized medicine strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide CRISPR-Cas9 screen identifies rationally designed combination therapies for CRLF2-rearranged Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD4 Degrader-2

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PROTAC BRD4 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation via the ubiquitin-proteasome system.[1][2][3] BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes such as c-Myc.[4][5][6][7] By inducing the degradation of BRD4, this compound offers a potent therapeutic strategy to suppress tumor growth and induce apoptosis in various cancer cell types.[3][4]

These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells.

Principle of the Assay

Dual staining with Annexin V and PI allows for the differentiation of cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Presentation

The following tables summarize representative quantitative data obtained from studies on BRD4-degrading PROTACs in various cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Apoptosis Induction by a BRD4-Degrading PROTAC in Colon Cancer Cells

| Cell Line | Treatment Concentration (nM) | Duration (hours) | % Apoptotic Cells (Annexin V+) |

| HCT116 | 100 | 24 | Increased significantly over control |

| Primary Colon Cancer Cells (pCan1) | 100 | 24 | Increased significantly over control |

| Primary Colon Cancer Cells (pCan2) | 100 | 24 | Increased significantly over control |

Data adapted from a study on a similar BRD4-degrading PROTAC, A1874.[4]

Table 2: Time-Course of Apoptosis Induction by a BRD4-Degrading PROTAC

| Cell Line | Treatment Concentration (µM) | 24 hours (% Apoptotic Cells) | 96 hours (% Apoptotic Cells) |

| MCF-7 | 5 | <20% | ~60% |

| MCF-7 | 10 | <20% | ~70% |

| T-47D | 5 | <20% | ~60% |

| T-47D | 10 | <20% | ~70% |

Data adapted from a study on an MDM2-recruiting BRD4 PROTAC. Note the delayed but significant induction of apoptosis.[8]

Table 3: Dose-Dependent Induction of Apoptosis in Basal-Like Breast Cancer Cells

| Cell Line | Treatment Concentration (µM) | Duration (hours) | % Annexin V-Positive Cells |

| HCC1937 | 0.05 | 48 | ~15% |

| HCC1937 | 0.1 | 48 | ~25% |

| HCC1937 | 0.2 | 48 | ~40% |

| HCC1806 | 0.05 | 48 | ~10% |

| HCC1806 | 0.1 | 48 | ~20% |

| HCC1806 | 0.2 | 48 | ~35% |

Data adapted from a study on a BRD4-specific PROTAC, compound 6b.[9]

Signaling Pathway